5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is a synthetic compound that combines the structural features of anastrozole, a well-known aromatase inhibitor, with a succinimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole typically involves the reaction of anastrozole with N-hydroxysuccinimide (NHS) under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the succinimide ester linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the succinimide moiety.
Substitution: The succinimide ester can participate in nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the succinimide ester under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted anastrozole derivatives .
Scientific Research Applications
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in bioconjugation reactions to label proteins or other biomolecules.
Medicine: Its potential as a modified aromatase inhibitor makes it of interest in cancer research, particularly in the treatment of hormone-sensitive cancers.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole involves its interaction with aromatase, an enzyme responsible for the conversion of androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels, which can be beneficial in the treatment of estrogen-dependent cancers. The succinimide moiety may also facilitate the compound’s binding to specific molecular targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Anastrozole: The parent compound, which is a potent aromatase inhibitor.
N-hydroxysuccinimide (NHS) esters: Compounds that share the succinimide moiety and are commonly used in bioconjugation reactions.
Other Aromatase Inhibitors: Such as letrozole and exemestane, which have different chemical structures but similar biological activities.
Uniqueness
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is unique due to its combination of anastrozole and succinimide moieties, which may confer additional chemical reactivity and potential therapeutic benefits compared to other aromatase inhibitors .
Biological Activity
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is a derivative of anastrozole, a well-known aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound retains the core structure of anastrozole while incorporating a dioxo-pyrrolidine moiety, potentially enhancing its biological activity and therapeutic efficacy. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.
Anastrozole works by selectively inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This inhibition leads to a significant reduction in circulating estrogen levels, which is crucial since many breast cancers are estrogen-dependent. The specific mechanism involves competitive binding to the aromatase enzyme, thereby blocking estrogen synthesis in peripheral tissues and tumors .
The addition of the 2,5-dioxo-1-pyrrolidinyl group may enhance the binding affinity or specificity towards aromatase compared to anastrozole alone. This could potentially lead to improved efficacy in reducing tumor growth and proliferation in estrogen-sensitive cancers.
Pharmacokinetics
Anastrozole is rapidly absorbed with peak plasma concentrations typically reached within 2 hours after administration. The volume of distribution indicates limited central nervous system penetration due to P-glycoprotein efflux mechanisms at the blood-brain barrier . The metabolism occurs primarily in the liver through oxidation and glucuronidation, with CYP3A4 being a major enzyme involved. The pharmacokinetic profile of this compound may differ slightly due to structural modifications affecting absorption and metabolism.
In Vitro Studies
In vitro studies have shown that anastrozole effectively suppresses aromatase activity and subsequently reduces estrogen levels in breast tissue. For example, a study demonstrated a median inhibition of aromatase activity by 94% following treatment with anastrozole . It is hypothesized that this compound may exhibit similar or enhanced inhibitory effects due to its modified structure.
Safety Profile
Anastrozole has been associated with side effects such as decreased bone mineral density (BMD) and increased risk of cardiovascular events. Long-term use has shown significant reductions in BMD (up to -7.24% at the hip) among users . The safety profile for this compound would need thorough evaluation in clinical settings to ascertain whether it presents similar risks or offers improvements.
Case Studies
While direct case studies on this compound are scarce, analogous cases involving standard anastrozole treatment provide insights into expected outcomes:
Study | Patient Group | Treatment Duration | DFS Rate |
---|---|---|---|
ATAC Trial | Postmenopausal women with early-stage breast cancer | 5 years | 91% |
ABCSG Trial | High-risk postmenopausal women | Extended treatment (up to 10 years) | Improved DFS |
These findings underscore the importance of continued research into novel derivatives like this compound.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C19H21N3O2/c1-18(2,11-20)14-7-13(8-15(9-14)19(3,4)12-21)10-22-16(23)5-6-17(22)24/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
DFJDGSMNTWRXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C(=O)CCC2=O)C(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.